molecular formula C23H23ClFN5O2 B11427404 8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11427404
M. Wt: 455.9 g/mol
InChI Key: LWMUHXPRRJCEGV-UHFFFAOYSA-N
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Description

This compound is a purine derivative with a 1,3-dimethylxanthine core (purine-2,6-dione scaffold) modified at positions 7 and 7. The 7-position is substituted with a 2-chloro-6-fluorobenzyl group, while the 8-position features a [benzyl(methyl)amino]methyl moiety. Such substitutions are critical for modulating electronic, steric, and solubility properties, which influence biological activity and physicochemical behavior.

Properties

Molecular Formula

C23H23ClFN5O2

Molecular Weight

455.9 g/mol

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C23H23ClFN5O2/c1-27(12-15-8-5-4-6-9-15)14-19-26-21-20(22(31)29(3)23(32)28(21)2)30(19)13-16-17(24)10-7-11-18(16)25/h4-11H,12-14H2,1-3H3

InChI Key

LWMUHXPRRJCEGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Industrial Production:

Chemical Reactions Analysis

    Benzylic Position Reactivity:

    Common Reagents:

    Major Products:

Scientific Research Applications

Mechanism of Action

    Adenosine Receptors:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key comparisons focus on substituent effects at positions 7 and 8, as well as the purine core. Below is an analysis of structurally related compounds:

Substituent Effects at Position 7

Compound Name 7-Substituent Key Properties/Findings Reference
Target Compound 2-chloro-6-fluorobenzyl Enhanced lipophilicity; potential improved receptor binding due to halogenated aryl groups N/A
7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione Benzyl Lower polarity (mp: 152°C); aromatic interactions noted in NMR
7-(3-Methylbenzyl) derivative () 3-methylbenzyl Reduced steric hindrance compared to halogenated analogs; potential metabolic stability

Substituent Effects at Position 8

Compound Name 8-Substituent Key Properties/Findings Reference
Target Compound [Benzyl(methyl)amino]methyl Increased solubility via tertiary amine; potential for hydrogen bonding N/A
8-Chloro derivative () Chloro Electron-withdrawing effect; reduced fluorescence (cf. )
8-(4-Dimethylaminophenyl) () 4-dimethylaminophenyl Enhanced fluorescence (QY up to 95% in similar systems)

Core Modifications and Fluorescence

  • Fluorescent Purine Analogs: Compounds like 2-amino-6-triazolylpurines () exhibit high quantum yields (QY up to 95%) when electron-withdrawing groups (e.g., halogens) are present at C8. The target compound’s [benzyl(methyl)amino]methyl group may reduce fluorescence compared to halogenated analogs but improve solubility .
  • 7-Deazapurines : These derivatives (e.g., ) show altered π-conjugation, leading to redshifted absorption. The target compound retains the purine core, suggesting UV-Vis profiles similar to xanthine derivatives .

Biological Activity

The compound 8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of purine that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H27ClF N5O3
  • Molecular Weight : 385.468 g/mol
  • IUPAC Name : 8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticonvulsant Activity : Similar compounds in the benzylamine class have shown efficacy in models of seizure activity. For instance, derivatives have been tested for their ability to inhibit maximal electroshock seizures (MES) with promising results .
  • Antitumor Potential : Some studies suggest that purine derivatives can interfere with tumor cell proliferation. The structural modifications in this compound may enhance its interaction with specific enzymes involved in cancer progression.
  • Inhibition of Phospholipase A2 : Recent findings indicate that compounds similar to this one can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses and drug-induced toxicity .

Structure-Activity Relationships (SAR)

The biological activity of purine derivatives often correlates with specific structural features. In the case of this compound:

  • Substituents on the Benzyl Group : The presence of electron-withdrawing groups (such as chlorine and fluorine) enhances anticonvulsant activity by stabilizing the molecular structure and improving binding affinity to target receptors.
  • Dimethylation at Position 1 and 3 : This modification is crucial for maintaining the active conformation necessary for receptor interaction.

Anticonvulsant Activity Evaluation

A study evaluating the anticonvulsant properties of related compounds demonstrated that certain benzyl derivatives exhibited significant activity in MES models. The compound's structure was modified to include various substituents at the benzyl position, leading to enhanced efficacy compared to traditional anticonvulsants such as phenobarbital .

Antitumor Activity Assessment

In vitro assays have shown that similar purine derivatives can inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with nucleotide synthesis pathways critical for DNA replication and repair .

Data Tables

Biological Activity Mechanism Reference
AnticonvulsantInhibition of neuronal excitability
AntitumorInhibition of cell proliferation
PLA2 InhibitionAnti-inflammatory effects

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